1-(Pyrazin-2-yl)propan-1-one
Overview
Description
“1-(Pyrazin-2-yl)propan-1-one” is a chemical compound with the CAS Number: 51369-99-41. It has a molecular weight of 136.151 and its IUPAC name is 1-(2-pyrazinyl)-1-propanone1. It is a solid at room temperature1.
Synthesis Analysis
There are several methods to synthesize pyrazine derivatives2. In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity2.
Molecular Structure Analysis
The molecular formula of “1-(Pyrazin-2-yl)propan-1-one” is C7H8N2O3. The InChI code is 1S/C7H8N2O/c1-2-7(10)6-5-8-3-4-9-6/h3-5H,2H2,1H31 and the InChI key is WMRRWUCODFYEPA-UHFFFAOYSA-N1.
Physical And Chemical Properties Analysis
“1-(Pyrazin-2-yl)propan-1-one” is a solid at room temperature1. It has a molecular weight of 136.15 g/mol1. The compound has a topological polar surface area of 42.8 Ų3.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : 1-(Pyrazin-2-yl)propan-1-one derivatives have been synthesized using various techniques. For instance, derivatives such as 1-((5,3-Diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one were synthesized using the reaction of chalcone derivatives with hydrazine hydrate in hot propanoic acid solution (Sid et al., 2013). Similarly, the compound (E)-3-(3-methylthiophen-2-yl)-1-(pyrazin-2-yl)prop-2-en-1-one was synthesized and characterized by spectroscopic techniques (Shivalingegowda et al., 2017).
Structural Analysis : Structural elucidation of these compounds involves advanced techniques. For example, 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one was characterized using NMR, IR spectroscopy, X-Ray diffraction, and elemental analysis (Gotsko et al., 2022).
Antimicrobial Activity
- Antimicrobial Properties : Certain derivatives exhibit significant antimicrobial activity. The synthesized 1-((5,3-Diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one compounds, for instance, showed moderate to significant antimicrobial activity (Sid et al., 2013).
Chemical Analysis and Properties
Thermal and Dielectric Properties : The derivatives' thermal stability and dielectric properties have been studied. For instance, 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol crystals, synthesized from a derivative, were analyzed for their thermal stability and dielectric properties (Vyas et al., 2012).
- understanding of their molecular structures (Suresh et al., 2015).
Coordination Polymers and Ligands
- Formation of Coordination Polymers : Derivatives like 1-(pyrazin-2-yl)pyridin-2(1H)-one have been used to synthesize two-dimensional sheet coordination polymers, which are important for their potential applications in materials science and coordination chemistry (Li et al., 2008).
Other Applications
Redox Properties and Catalysis : Studies have explored the redox properties of compounds containing 1-(Pyrazin-2-yl)propan-1-one, which are significant for catalysis and material science applications (Dicks et al., 2015).
Organic Light-Emitting Diodes (OLEDs) : Compounds with pyrazine-containing structures, including derivatives of 1-(Pyrazin-2-yl)propan-1-one, have been used in the design of materials for highly efficient red phosphorescent OLEDs (Liu et al., 2016).
Safety And Hazards
Future Directions
The future directions for “1-(Pyrazin-2-yl)propan-1-one” and its derivatives could involve further exploration of their bioactivity, particularly their antitumor activity5. Additionally, the development of new synthesis methods could also be a potential area of research2.
Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
properties
IUPAC Name |
1-pyrazin-2-ylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-7(10)6-5-8-3-4-9-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRRWUCODFYEPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338041 | |
Record name | 1-(Pyrazin-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrazin-2-yl)propan-1-one | |
CAS RN |
51369-99-4 | |
Record name | 1-(Pyrazin-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.